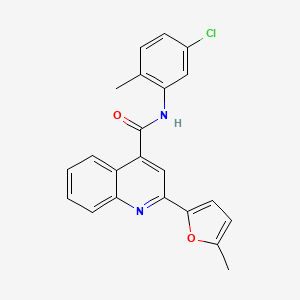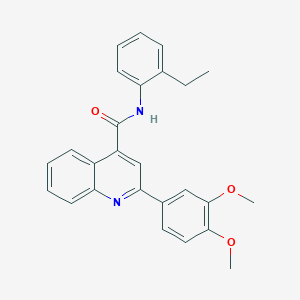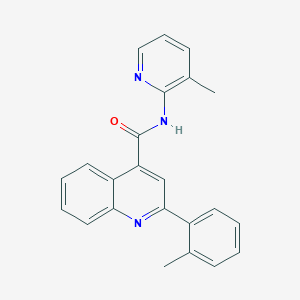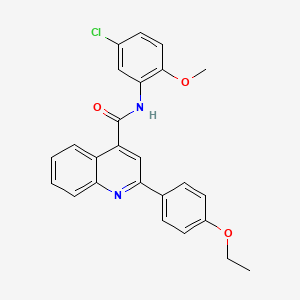
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
描述
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as Cmpd-3b, is a synthetic compound that has been extensively studied for its potential use in the treatment of cancer. It belongs to the class of quinolinecarboxamides, which are known for their anti-cancer properties. Cmpd-3b has shown promising results in preclinical studies and has the potential to become a valuable addition to the arsenal of anti-cancer drugs.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in many types of cancer and is involved in the regulation of cell growth, proliferation, and survival. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth, proliferation, and survival. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also has some limitations. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the synthesis of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One direction is to test its safety and efficacy in clinical trials. Another direction is to study its potential use in combination with other anti-cancer drugs. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is dysregulated in many types of cancer. Therefore, another direction is to study the potential use of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in the treatment of other types of cancer that are associated with dysregulation of this pathway. Finally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide and its potential use in the treatment of cancer.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-7-9-15(23)11-19(13)25-22(26)17-12-20(21-10-8-14(2)27-21)24-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRNLCVKDXRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733460.png)

![isopropyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3733475.png)
![N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)propanamide](/img/structure/B3733483.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B3733489.png)


![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3733510.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733517.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)
![1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B3733527.png)